(4,6-Diethoxypyrimidin-2-yl)methanol
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Overview
Description
(4,6-Diethoxypyrimidin-2-yl)methanol is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of two ethoxy groups at positions 4 and 6 of the pyrimidine ring and a hydroxymethyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Diethoxypyrimidin-2-yl)methanol typically involves the reaction of 4,6-diethoxypyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
(4,6-Diethoxypyrimidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups such as halogens, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine), amines, or thiols are used under appropriate conditions to achieve substitution reactions
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives
Scientific Research Applications
(4,6-Diethoxypyrimidin-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals .
Mechanism of Action
The mechanism of action of (4,6-Diethoxypyrimidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxypyrimidin-2-yl)methanol: Similar structure but with methoxy groups instead of ethoxy groups.
2-Amino-4,6-dimethoxypyrimidine: Contains amino and methoxy groups.
4,6-Dimethyl-2-pyrimidyl thiolates: Contains methyl and thiolate groups.
Uniqueness
(4,6-Diethoxypyrimidin-2-yl)methanol is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can provide different steric and electronic effects compared to methoxy or other substituents, leading to distinct properties and applications .
Properties
Molecular Formula |
C9H14N2O3 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
(4,6-diethoxypyrimidin-2-yl)methanol |
InChI |
InChI=1S/C9H14N2O3/c1-3-13-8-5-9(14-4-2)11-7(6-12)10-8/h5,12H,3-4,6H2,1-2H3 |
InChI Key |
SSYPEWKENASPAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC(=N1)CO)OCC |
Origin of Product |
United States |
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